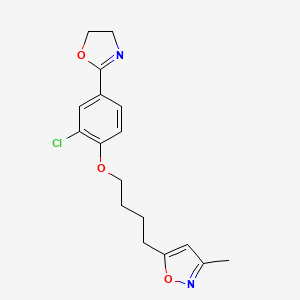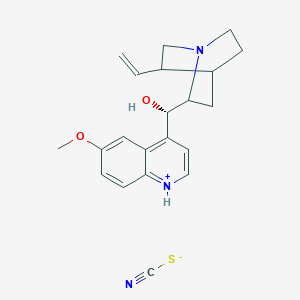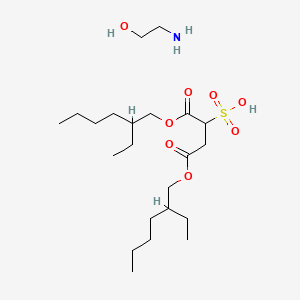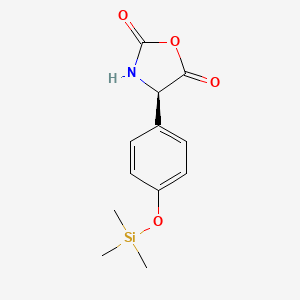
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphorodithioic acid moiety and a pyrrolidinyl group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate pyrrolidinyl compounds.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions such as temperature and pressure to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but with ethyl groups instead of methyl groups.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains a tert-butylthio group and diethyl ester moiety.
Dimethoate: An organophosphorus compound with similar reactivity but different applications .
Uniqueness
Phosphorodithioic acid, S-(1-(2,5-dioxo-1-pyrrolidinyl)ethyl) O,O-dimethyl ester is unique due to its specific combination of the phosphorodithioic acid moiety and the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
19812-02-3 |
|---|---|
Molecular Formula |
C8H14NO4PS2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(1-dimethoxyphosphinothioylsulfanylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14NO4PS2/c1-6(16-14(15,12-2)13-3)9-7(10)4-5-8(9)11/h6H,4-5H2,1-3H3 |
InChI Key |
WNJVWCLWQZUTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C(=O)CCC1=O)SP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)


![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)







